molecular formula C15H19N5O2 B3018571 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one CAS No. 2379995-92-1

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one

Cat. No.: B3018571
CAS No.: 2379995-92-1
M. Wt: 301.35
InChI Key: VHBNCGRYKJHSDQ-UHFFFAOYSA-N
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Description

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in treating diseases such as cancer, viral infections, and fibrosis.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

3-methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-19-11-18-13(8-14(19)21)20-7-2-4-12(9-20)10-22-15-16-5-3-6-17-15/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNCGRYKJHSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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